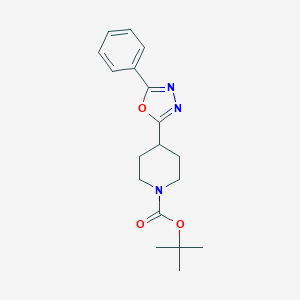

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

描述

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (molecular formula: C₁₈H₂₃N₃O₃; molecular weight: 329.39 g/mol) is a heterocyclic compound featuring a piperidine ring substituted with a 1,3,4-oxadiazole moiety bearing a phenyl group at the 5-position. The tert-butyl carbamate group at the 1-position of the piperidine ring serves as a protective group, enhancing solubility and stability during synthetic processes . This structural motif is prevalent in medicinal chemistry, as oxadiazoles are known for their electron-deficient aromatic character, enabling interactions with biological targets such as enzymes or receptors.

属性

IUPAC Name |

tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-11-9-14(10-12-21)16-20-19-15(23-16)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFMLZFLQRQWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Boc Protection of Piperidine

The synthesis begins with Boc protection of piperidine to generate tert-butyl piperidine-1-carboxylate. This step is critical for preventing unwanted side reactions during subsequent functionalization. A representative protocol involves:

Functionalization at the 4-Position

The 4-position of the Boc-protected piperidine is functionalized to introduce a carbonyl group, often via:

-

Friedel-Crafts acylation : Using acyl chlorides (e.g., chloroacetyl chloride) and Lewis acids like AlCl₃ to install an acetyl group.

-

Mitsunobu reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxyl or amine nucleophiles.

For this compound, the intermediate tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate is synthesized by reacting Boc-protected piperidine with propiolic acid derivatives under basic conditions.

Formation of the 1,3,4-Oxadiazole Ring

The oxadiazole ring is constructed via cyclization of a hydrazide intermediate. Two primary methods are documented:

Method A: Hydrazide Cyclization with Triphosgene

-

Step 1 : Reacting the acylated piperidine intermediate (e.g., tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate ) with phenylhydrazine to form a hydrazide.

-

Step 2 : Cyclizing the hydrazide using triphosgene (1–2 eq) in anhydrous THF or DCM at 0–25°C. This generates the 1,3,4-oxadiazole ring via elimination of HCl and CO₂.

Method B: One-Pot Click Chemistry

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Reacting an alkyne-functionalized piperidine (e.g., tert-butyl 4-propioloylpiperidine-1-carboxylate ) with an aryl azide (e.g., phenyl azide) in the presence of CuI (10 mol%) and DIPEA in DMF at 0°C for 5 minutes.

-

Advantages : Rapid reaction times (~5 min) and high yields (90–97%) without requiring intermediate isolation.

Optimization and Yield Analysis

Table 1: Comparative Analysis of Synthesis Methods

| Method | Reaction Time | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|---|

| Hydrazide Cyclization | 4–6 hours | 75–85 | >95 | Triphosgene, THF, 0°C |

| CuAAC Click Chemistry | 5 minutes | 90–97 | >96 | CuI, DIPEA, DMF, 0°C |

Key Findings :

-

Click chemistry offers superior efficiency and scalability compared to traditional hydrazide cyclization, though it requires stringent control over moisture and oxygen.

-

Triphosgene-mediated cyclization is preferable for large-scale synthesis due to lower catalyst costs, despite longer reaction times.

Challenges and Solutions

Steric Hindrance during Piperidine Functionalization

The Boc group’s bulkiness can impede reactions at the 4-position of piperidine. This is mitigated by:

化学反应分析

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole moiety into other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate has been evaluated for its efficacy against various bacterial strains, including multidrug-resistant Escherichia coli. The compound acts as an allosteric inhibitor of the AcrAB-TolC efflux pump, enhancing the effectiveness of conventional antibiotics by preventing bacterial resistance mechanisms .

Anticancer Potential

Studies have also explored the anticancer properties of oxadiazole derivatives. Compounds similar to tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Central Nervous System (CNS) Effects

The piperidine structure is known for its neuroactive properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression .

Pain Management

Preliminary studies suggest that this compound may have analgesic properties. It could serve as a scaffold for developing new pain relief medications that target specific pain pathways in the body .

Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. These materials are particularly relevant in the production of high-performance coatings and composites .

Photophysical Properties

The oxadiazole moiety contributes to interesting photophysical characteristics, making this compound a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into its luminescent properties could lead to innovations in display technologies .

Case Studies

作用机制

The mechanism of action of tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets are still under investigation.

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural analogs differ primarily in substituents on the oxadiazole ring or additional functional groups on the piperidine scaffold. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Challenges and Opportunities

- Solubility vs. Bioactivity : Bulkier substituents (e.g., pyrazolo-pyrimidine in ) improve target affinity but reduce aqueous solubility, necessitating formulation strategies .

- Synthetic Complexity : Multi-step syntheses (e.g., ’s 8-step protocol) increase production costs and scalability challenges.

生物活性

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS No. 21098365) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

Before delving into biological activities, it is essential to understand the chemical structure and properties of the compound:

- Molecular Formula : C18H23N3O3

- Molecular Weight : 341.39 g/mol

- Melting Point : 239–243 °C

- Purity : >97% (HPLC)

- UV Absorption : Maximal absorption at 292 nm in dichloromethane

The biological activity of this compound is primarily attributed to its interaction with various cellular targets and pathways. The oxadiazole moiety is known for its ability to modulate biological responses through:

- Induction of Apoptosis : Studies have indicated that compounds containing oxadiazole derivatives can induce apoptosis in cancer cell lines by activating caspases and increasing p53 expression levels .

- Cytotoxic Activity : The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia), with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis via caspase activation |

| U937 | 2.41 | Increases p53 expression |

| HeLa | 1.98 | Cytotoxicity via mitochondrial pathway |

Study on Apoptotic Induction

A study published in MDPI demonstrated that Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine derivatives exhibited potent apoptotic effects in MCF-7 cells. The flow cytometry analysis revealed that these compounds significantly increased the percentage of apoptotic cells in a dose-dependent manner .

Antitumor Activity Assessment

In another investigation focusing on various oxadiazole derivatives, it was found that Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine showed enhanced antitumor activity compared to traditional chemotherapeutics like doxorubicin. This was attributed to its unique structural features that facilitate better interaction with cellular targets involved in cell proliferation and survival .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the piperidine ring and the phenyl group attached to the oxadiazole significantly influence the biological activity of these compounds. For instance:

- Substituents on the Phenyl Ring : Electron-donating groups enhance cytotoxicity.

- Piperidine Modifications : Alterations can lead to improved selectivity towards cancer cells while minimizing effects on normal cells.

常见问题

Q. What are the key structural features of tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, and how do they influence its chemical reactivity?

The compound combines a piperidine ring, a tert-butyl carbamate group, and a 5-phenyl-1,3,4-oxadiazole moiety. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic steps, while the oxadiazole ring contributes to π-π stacking interactions in biological systems. The piperidine ring introduces conformational flexibility, which is critical for binding to biological targets .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Safety measures include:

- Respiratory protection : Use fume hoods or NIOSH-approved respirators.

- Skin/eye protection : Wear nitrile gloves and chemical goggles.

- Handling precautions : Avoid ignition sources (e.g., sparks, open flames) due to potential toxic fumes during combustion .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How is this compound typically synthesized, and what are critical intermediates?

A common route involves:

Piperidine functionalization : Introduce the oxadiazole moiety via cyclization of a thiosemicarbazide intermediate under acidic conditions.

Carbamate protection : React the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

Purification : Use silica gel column chromatography to isolate the product (yield: ~60-75%) .

Key intermediates include tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate and 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during oxadiazole ring formation?

- Temperature control : Maintain 80-100°C during cyclization to avoid decomposition.

- Catalyst selection : Use polyphosphoric acid (PPA) instead of H₂SO₄ to reduce side reactions.

- Solvent choice : Toluene improves solubility of aromatic intermediates, reducing tar formation .

Monitor reaction progress via TLC (Rf = 0.4 in hexane:ethyl acetate, 3:1) and characterize intermediates by ¹H NMR (δ 1.4 ppm for tert-butyl protons).

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance binding to kinase targets (IC₅₀: 0.8 µM vs. 2.3 µM for unsubstituted phenyl).

- Steric hindrance : Ortho-substituted derivatives show reduced activity due to disrupted π-stacking.

- Solubility : Introducing -OH groups improves aqueous solubility but may reduce membrane permeability .

Q. What analytical techniques are most effective for characterizing purity and stability?

- HPLC : Use a C18 column (ACN:H₂O, 70:30) with UV detection at 254 nm (purity >95%).

- Mass spectrometry : ESI-MS (m/z [M+H]⁺ calc. 357.18, observed 357.21).

- Stability studies : Store at -20°C under inert gas; DSC analysis shows decomposition onset at 180°C .

Q. How can contradictory data on toxicity profiles be resolved?

Discrepancies in acute toxicity (e.g., LD₅₀ ranging from 200 mg/kg to >500 mg/kg in rodents) may arise from:

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

Q. How does the compound interact with biological targets (e.g., enzymes, receptors)?

Molecular docking studies suggest:

Q. What are the ecological implications of uncharacterized degradation products?

- Photodegradation : UV exposure generates phenyl radicals (EPR-confirmed), which may persist in soil.

- Mitigation : Advanced oxidation processes (AOPs) with TiO₂/UV degrade >90% within 2h. Conduct OECD 301F tests to assess biodegradability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。